

Spectroscopic Profile of 2-Fluoro-4-hydroxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-4-hydroxybenzoic Acid

Cat. No.: B042784

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Fluoro-4-hydroxybenzoic acid** (CAS No. 65145-13-3), a key intermediate in the synthesis of liquid crystals and active pharmaceutical ingredients.[1] The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for data acquisition.

Core Spectroscopic Data

The following sections present the available quantitative spectroscopic data for **2-Fluoro-4-hydroxybenzoic acid**. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. While a complete, verified dataset for **2-Fluoro-4-hydroxybenzoic acid** is not readily available in the public domain, data for the closely related compound, 2-Fluoro-4-(methoxycarbonyl)benzoic acid, provides valuable insights into the expected chemical shifts and coupling constants.[2]

Table 1: ¹H NMR Spectroscopic Data of 2-Fluoro-4-(methoxycarbonyl)benzoic acid (400 MHz, CDCl₃)[2]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
10.5	br s	-	COOH
8.10	t	7.8	Aromatic H
7.89	d	8.2	Aromatic H
7.82	d	11.0	Aromatic H
3.97	s	-	OCH ₃

Table 2: ¹³C NMR Spectroscopic Data of 2-Fluoro-4-(methoxycarbonyl)benzoic acid (100.6 MHz, CDCl₃)[2]

Chemical Shift (δ) ppm	Assignment
168.6, 168.5	C=O (ester and acid)
165.0, 164.9	Aromatic C-F
163.4, 160.8	Aromatic C
136.7, 136.6	Aromatic C-H
132.8	Aromatic C
124.9, 124.8	Aromatic C-H
121.3, 121.2	Aromatic C
118.4, 118.1	Aromatic C-H
52.8	OCH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While a specific IR spectrum for **2-Fluoro-4-hydroxybenzoic acid** is not available, the characteristic absorption bands can be predicted based on its structure and data from similar compounds like 4-hydroxybenzoic acid.[3]

Table 3: Predicted IR Absorption Bands for **2-Fluoro-4-hydroxybenzoic Acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Strong, Broad	O-H stretch (Carboxylic acid dimer)
~3200	Medium, Broad	O-H stretch (Phenolic)
~1700	Strong	C=O stretch (Carboxylic acid)
~1600, ~1450	Medium-Strong	C=C stretch (Aromatic ring)
~1300	Medium	C-O stretch (Carboxylic acid/Phenol)
~1250	Medium	C-F stretch
900-675	Strong	C-H bend (Aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of **2-Fluoro-4-hydroxybenzoic acid** is 156.11 g/mol .[\[1\]](#) [\[4\]](#)[\[5\]](#) While a full mass spectrum is not available, the expected fragmentation pattern for aromatic carboxylic acids involves the loss of key functional groups.

Table 4: Predicted Mass Spectrometry Data for **2-Fluoro-4-hydroxybenzoic Acid**

m/z	Ion
156	[M] ⁺
139	[M - OH] ⁺
111	[M - COOH] ⁺
95	[M - COOH - O] ⁺

Experimental Protocols

Detailed methodologies are crucial for the accurate acquisition of spectroscopic data. The following are general protocols for NMR, IR, and MS analysis of aromatic carboxylic acids.

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$) in an NMR tube.
- **Data Acquisition:** Acquire 1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- 1H NMR: Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon atom. A larger number of scans is typically required.
- **Data Processing:** Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS at 0.00 ppm).

IR Spectroscopy (Attenuated Total Reflectance - ATR)

- **Sample Preparation:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm^{-1} , by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- **Background Correction:** Record a background spectrum of the clean ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

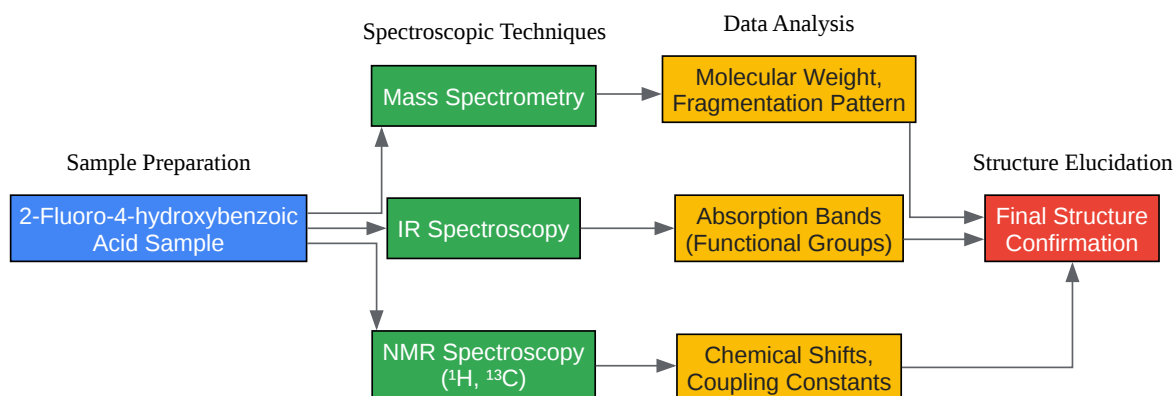
Mass Spectrometry (Electron Ionization - EI)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

- Ionization: Ionize the sample using a standard electron ionization source (typically 70 eV).
- Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

Data Interpretation and Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-Fluoro-4-hydroxybenzoic Acid**.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ossila.com [ossila.com]
- 2. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. calpaclab.com [calpaclab.com]
- 5. 2-Fluoro-4-hydroxybenzoic Acid | C₇H₅FO₃ | CID 2783398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Fluoro-4-hydroxybenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042784#spectroscopic-data-nmr-ir-ms-of-2-fluoro-4-hydroxybenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com